![molecular formula C6H3ClO2S3 B2789239 Thieno[3,2-b]thiophene-5-sulfonyl chloride CAS No. 2503207-46-1](/img/structure/B2789239.png)
Thieno[3,2-b]thiophene-5-sulfonyl chloride
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Overview
Description
Thieno[3,2-b]thiophene is an organic compound that consists of two fused thiophene rings . It is one of the four regioisomers of thienothiophene, based on the orientation of two sulphur atoms in both rings . Thienothiophenes are aromatic and bicyclic, often compared to naphthalene . They are the topic of academic research but have no commercial applications nor are they or their derivatives found naturally .
Synthesis Analysis
Thieno[3,2-b]thiophene was first isolated in very low yield upon heating citric acid, a source of a six-carbon linear chain, with P4S10 . More efficient syntheses of this and the other two stable thienothiophenes involve cyclization reactions of substituted thiophenes . A number of methodologies have been adopted to synthesize thienothiophene derivatives .Molecular Structure Analysis
Thienothiophene (TT) is an annulated ring of two thiophene rings with a stable and electron-rich structure . Thienothiophenes fully represent the planar system, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .Chemical Reactions Analysis
Thienothiophenes have been used in various chemical reactions. For instance, the brominated precursor of a thienothiophene derivative was converted into another compound by reacting with an appropriate arylboronic acid using Pd(PPh3)4 in refluxing THF .Physical And Chemical Properties Analysis
Thieno[3,2-b]thiophene is a white solid with a melting point of 56.0-56.5 °C . Thienothiophenes absorb in the near-infrared region with extremely high molar extinction coefficients, due to the extension of π-conjugation by fusion of the thieno[3,2-b]thiophene moiety .Scientific Research Applications
- Thiophene derivatives, including Thieno[3,2-b]thiophene-2-sulfonyl chloride, find use as corrosion inhibitors in industrial chemistry and material science . These compounds help protect metals and alloys from degradation caused by environmental factors such as moisture, acids, and salts.
- The thiophene ring system is crucial for the development of organic semiconductors. Thieno[3,2-b]thiophene-2-sulfonyl chloride contributes to the advancement of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . These applications are essential for flexible electronics and displays.
- Molecules containing the thiophene ring exhibit various pharmacological properties. Thieno[3,2-b]thiophene-2-sulfonyl chloride derivatives have been explored for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . These properties make them promising candidates for drug development.
- Suprofen, which features a 2-substituted thiophene framework, is a well-known NSAID. It demonstrates anti-inflammatory activity . Thieno[3,2-b]thiophene-2-sulfonyl chloride derivatives may serve as scaffolds for designing novel NSAIDs.
- Articaine, a compound with a 2,3,4-trisubstituted thiophene structure, acts as a voltage-gated sodium channel blocker and is used as a dental anesthetic in Europe . Thieno[3,2-b]thiophene-2-sulfonyl chloride derivatives could inspire similar applications.
- Various synthetic methods lead to thiophene derivatives. Condensation reactions, such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, play a significant role in obtaining these compounds . Researchers can explore these methods to synthesize Thieno[3,2-b]thiophene-2-sulfonyl chloride derivatives.
Corrosion Inhibition
Organic Semiconductors
Pharmacological Properties
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
Voltage-Gated Sodium Channel Blockers
Synthetic Strategies
Future Directions
Thienothiophenes have many applications including pharmaceutical as well as optoelectronic properties . They show various applications such as antiviral, antitumor, antiglaucoma, antimicrobial, and as semiconductors, solar cells, organic field effect transistors, electroluminiscents etc . Future research may focus on these areas.
Mechanism of Action
Mode of Action
It’s known that thiophene derivatives can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .
Biochemical Pathways
Thieno[3,2-b]thiophene-2-sulfonyl chloride may potentially affect various biochemical pathways due to its structural similarity to other thiophene derivatives .
Result of Action
It’s known that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
thieno[3,2-b]thiophene-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClO2S3/c7-12(8,9)6-3-5-4(11-6)1-2-10-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAJDJLURXQMQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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